5-(3-chlorobenzyl)-6-methyl-2-(4-methylpiperazin-1-yl)pyrimidin-4(3H)-one
Description
5-(3-Chlorobenzyl)-6-methyl-2-(4-methylpiperazin-1-yl)pyrimidin-4(3H)-one is a pyrimidinone derivative characterized by a 6-methyl-substituted pyrimidin-4(3H)-one core. Key structural features include:
- Position 2: A 4-methylpiperazine moiety, which may improve aqueous solubility and modulate receptor binding via its basic nitrogen.
- Position 6: A methyl group, stabilizing the pyrimidinone ring and influencing electronic properties.
Properties
IUPAC Name |
5-[(3-chlorophenyl)methyl]-4-methyl-2-(4-methylpiperazin-1-yl)-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN4O/c1-12-15(11-13-4-3-5-14(18)10-13)16(23)20-17(19-12)22-8-6-21(2)7-9-22/h3-5,10H,6-9,11H2,1-2H3,(H,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVKQDZMTGDCLIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)N2CCN(CC2)C)CC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(3-Chlorobenzyl)-6-methyl-2-(4-methylpiperazin-1-yl)pyrimidin-4(3H)-one is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and enzyme inhibition. This article reviews the compound's biological activity based on recent studies, highlighting its cytotoxic effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure is characterized by the presence of a chlorobenzyl group, a methyl group, and a piperazine moiety attached to a pyrimidine ring. These structural features are crucial for its biological activity.
Cytotoxicity
Recent studies have demonstrated that derivatives of pyrimidinone compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study evaluating related pyridopyrimidine derivatives found that compounds with aromatic substitutions, particularly those bearing chlorophenyl groups, displayed enhanced cytotoxicity against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines .
Table 1: Cytotoxic Activity of Pyrimidine Derivatives
| Compound | Cell Line | IC50 (µM) | Comments |
|---|---|---|---|
| K5 | MCF-7 | 10.5 | Highest potency against MCF-7 |
| K5 | HeLa | 8.2 | Significant cytotoxicity observed |
| 5-(Compound) | MCF-7 | 15.0 | Moderate activity |
| 5-(Compound) | HeLa | 12.0 | Lower potency compared to K5 |
The mechanism through which this compound exerts its biological effects involves several pathways:
- Enzyme Inhibition : The compound may inhibit specific kinases or enzymes involved in cancer cell proliferation. For example, studies on similar compounds have indicated potential inhibitory effects on Bcr–Abl1 kinase, which is implicated in certain leukemias .
- Induction of Apoptosis : Flow cytometry assays have shown that related compounds can induce apoptosis in cancer cells through the activation of caspase pathways and modulation of p53 expression levels . This suggests that the compound may similarly trigger apoptotic pathways in targeted cancer cells.
Case Studies
A notable case study involved the synthesis and evaluation of pyridopyrimidine derivatives, including those similar to our compound. The study reported that compounds with chlorophenyl substitutions exhibited the highest cytotoxic activity against both MCF-7 and HeLa cells, with IC50 values indicating strong potential for further development as anticancer agents .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key analogs and their distinguishing features:
Detailed Structural and Functional Analysis
Impact of Position 2 Substituents
- 4-Methylpiperazine (Target Compound): Enhances solubility via protonation at physiological pH and may facilitate interactions with kinase ATP-binding pockets .
- Methylthio (): Less polar, reducing solubility but increasing passive diffusion, as seen in anticonvulsant analogs .
Role of Position 5 Substituents
- 3-Chlorobenzyl (Target Compound): The chloro group increases lipophilicity, favoring blood-brain barrier penetration, while the benzyl group may engage in π-π stacking with aromatic residues in targets.
- 4-Fluorophenyl (Z22): Fluorine’s electronegativity may enhance binding to viral proteases but reduce metabolic stability compared to chlorobenzyl .
Core Structure Variations
- Pyrimidin-4(3H)-one vs.
- Pyrrolopyridine Core (PHA-767491): Aza-heterocycles like pyrrolopyridine show higher kinase selectivity but reduced synthetic accessibility compared to pyrimidinones .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
